(4-(Azepan-1-ylsulfonyl)phenyl)(4-(3-chlorophenyl)piperazin-1-yl)methanone (4-(Azepan-1-ylsulfonyl)phenyl)(4-(3-chlorophenyl)piperazin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 612525-29-8
VCID: VC6891803
InChI: InChI=1S/C23H28ClN3O3S/c24-20-6-5-7-21(18-20)25-14-16-26(17-15-25)23(28)19-8-10-22(11-9-19)31(29,30)27-12-3-1-2-4-13-27/h5-11,18H,1-4,12-17H2
SMILES: C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl
Molecular Formula: C23H28ClN3O3S
Molecular Weight: 462.01

(4-(Azepan-1-ylsulfonyl)phenyl)(4-(3-chlorophenyl)piperazin-1-yl)methanone

CAS No.: 612525-29-8

Cat. No.: VC6891803

Molecular Formula: C23H28ClN3O3S

Molecular Weight: 462.01

* For research use only. Not for human or veterinary use.

(4-(Azepan-1-ylsulfonyl)phenyl)(4-(3-chlorophenyl)piperazin-1-yl)methanone - 612525-29-8

Specification

CAS No. 612525-29-8
Molecular Formula C23H28ClN3O3S
Molecular Weight 462.01
IUPAC Name [4-(azepan-1-ylsulfonyl)phenyl]-[4-(3-chlorophenyl)piperazin-1-yl]methanone
Standard InChI InChI=1S/C23H28ClN3O3S/c24-20-6-5-7-21(18-20)25-14-16-26(17-15-25)23(28)19-8-10-22(11-9-19)31(29,30)27-12-3-1-2-4-13-27/h5-11,18H,1-4,12-17H2
Standard InChI Key JJKNKMRYSNDKAH-UHFFFAOYSA-N
SMILES C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl

Introduction

The compound (4-(Azepan-1-ylsulfonyl)phenyl)(4-(3-chlorophenyl)piperazin-1-yl)methanone is a complex organic molecule that incorporates both azepane and piperazine rings, linked through a methanone group. This compound is not explicitly detailed in the provided search results, but its structure and potential properties can be inferred from similar compounds.

Chemical Formula and Molecular Weight

While specific data for this exact compound is not available, similar compounds like [3-(Azepan-1-ylsulfonyl)-4-chlorophenyl]-(4-ethylpiperazin-1-yl)methanone have a molecular weight of about 414 g/mol . The molecular formula for our compound of interest would likely be similar, with adjustments for the different substituents.

Synthesis

The synthesis of such compounds typically involves reactions that form the methanone linkage between the azepane and piperazine moieties. This might involve acylation reactions or other methods to form the carbonyl bond.

Potential Applications

Compounds with similar structures are often explored for their pharmacological properties, including potential use in therapeutic areas such as neuroscience or as inhibitors for specific enzymes.

Research Findings

While specific research findings for (4-(Azepan-1-ylsulfonyl)phenyl)(4-(3-chlorophenyl)piperazin-1-yl)methanone are not available, compounds with azepane and piperazine rings are frequently studied for their biological activity.

Data Tables

Given the lack of specific data for this compound, we can create a hypothetical table based on similar compounds:

PropertyHypothetical ValueSimilar Compound
Molecular WeightApproximately 420 g/mol[3-(Azepan-1-ylsulfonyl)-4-chlorophenyl]-(4-ethylpiperazin-1-yl)methanone: 414 g/mol
Molecular FormulaC_{20}H_{29}ClN_{3}O_{3}SInferred from structure
Boiling PointHigh, likely above 300°CSimilar compounds often have high boiling points
Melting PointNot available-
DensityNot available-

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator